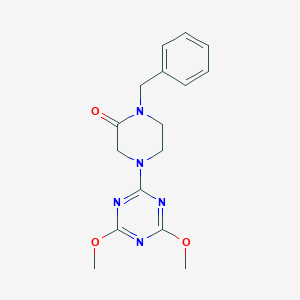![molecular formula C14H21N3O2S B6438797 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane CAS No. 2549030-05-7](/img/structure/B6438797.png)
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane, also known as CPPD, is an organic compound with a wide range of uses in the field of scientific research. CPPD is a cyclic organic compound that is composed of a sulfonyl group and a pyridin-3-ylmethyl group connected to a 1,4-diazepane ring. The presence of the two functional groups makes CPPD an interesting compound for researchers and scientists, as it can be used as a starting material for synthesizing other compounds. CPPD has been used in a variety of scientific research applications and is known to have biochemical and physiological effects on living organisms.
科学的研究の応用
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane has a wide range of applications in scientific research. It has been used in the synthesis of novel organic compounds and as a starting material for the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane is not fully understood. However, it is believed that the presence of the sulfonyl group and the pyridin-3-ylmethyl group in 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane allow it to interact with other molecules and form complexes. This can lead to the formation of new compounds or the inhibition of certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane are not fully understood. However, it is known that 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane can interact with various enzymes and proteins in the body and can affect their activity. It has also been shown to have an inhibitory effect on certain biochemical pathways.
実験室実験の利点と制限
The use of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane in laboratory experiments has several advantages. It is a relatively stable compound, is relatively easy to synthesize, and is relatively inexpensive. However, there are also some limitations to its use in laboratory experiments. For example, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane is a relatively weak ligand, which can make it difficult to use in certain types of reactions.
将来の方向性
Given the wide range of applications of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane in scientific research, there are many potential future directions for its use. For example, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop novel drugs and therapies for a variety of diseases and conditions. It could also be used to develop new catalysts and ligands for use in organic synthesis. In addition, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop new materials for use in various industrial processes. Finally, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop new methods for the detection and quantification of various molecules.
合成法
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane can be synthesized in a three-step process. The first step involves the reaction of 1-chloro-3-methyl-2-cyclopropanesulfonyl chloride with pyridine to form cyclopropanesulfonyl pyridine. The second step involves the reaction of cyclopropanesulfonyl pyridine with sodium methoxide to form 1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane. The third step involves the reaction of 1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane with pyridin-3-ylmethyl chloride to form 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane.
特性
IUPAC Name |
1-cyclopropylsulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-4-5-14)17-8-2-7-16(9-10-17)12-13-3-1-6-15-11-13/h1,3,6,11,14H,2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGVHOHRAJUYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)
![N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438726.png)
![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B6438729.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6438756.png)
![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438764.png)
![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)
![4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438774.png)
![4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438782.png)
![1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B6438795.png)
![1-(cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B6438803.png)
![4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438815.png)
